BMS-564929, chemically known as 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile, is a synthetic, nonsteroidal selective androgen receptor modulator (SARM) [, , ]. In scientific research, it serves as a valuable tool for investigating the mechanisms of androgen signaling and exploring the potential for developing tissue-selective therapies targeting the androgen receptor [, ].
BMS-564929 falls under the category of non-steroidal SARMs. Its classification is significant because it allows for targeted therapeutic effects without the broad androgenic side effects typically associated with steroidal compounds. The compound is currently in early clinical trials, focusing on its potential efficacy and safety in humans .
The synthesis of BMS-564929 involves several key steps that utilize various chemical reactions to construct its unique molecular framework. While specific proprietary details may be limited, the general synthetic pathway includes:
Technical parameters such as temperature, pressure, and reaction times are critical for optimizing yield and purity but are often proprietary information .
BMS-564929 has a molecular formula of and a molar mass of 305.72 g/mol. The compound's structure features a hydantoin scaffold that contributes to its selective binding properties at androgen receptors.
The three-dimensional conformation of BMS-564929 plays a crucial role in its binding affinity and selectivity towards androgen receptors, which has been characterized through X-ray crystallography studies .
BMS-564929 undergoes various chemical reactions both in vitro and in vivo:
These reactions underline the compound's potential therapeutic benefits while also highlighting challenges related to hormonal balance during treatment.
The mechanism of action for BMS-564929 involves selective activation of androgen receptors located primarily in muscle and bone tissues:
BMS-564929 holds potential applications across various fields:
The quest for tissue-selective androgens began with the recognition of significant limitations inherent in traditional anabolic-androgenic steroids (AAS). While testosterone and its synthetic derivatives demonstrated potent effects on muscle hypertrophy and bone density, their therapeutic utility was hampered by androgenic side effects including prostate stimulation, hepatotoxicity, and cardiovascular risks [2] [5]. The clinical success of selective estrogen receptor modulators (SERMs) like tamoxifen in the 1990s provided a conceptual framework for developing analogous molecules targeting the androgen receptor (AR) [6]. Researchers postulated that ligands could be engineered to produce differential activation of the AR across tissues, thereby separating the desirable anabolic effects from undesirable androgenic effects.
The first generation of nonsteroidal SARMs emerged in 1998 through independent discoveries by researchers at the University of Tennessee (arylpropionamide derivatives) and Ligand Pharmaceuticals (quinoline derivatives) [2] [6]. These proof-of-concept compounds demonstrated unprecedented tissue-selective activation in preclinical models—stimulating muscle and bone growth while sparing the prostate [6]. Subsequent structural refinements led to diverse chemical scaffolds including tetrahydroquinolines, tricyclic indoles, benzimidazoles, and hydantoins, each optimized for improved receptor binding affinity, oral bioavailability, and metabolic stability [5] [6]. By the early 2000s, several candidates had entered clinical development for conditions including osteoporosis, cancer cachexia, and benign prostatic hyperplasia, though none have yet achieved FDA approval [5] [10].
Table 1: Evolution of SARM Chemical Scaffolds
Generation | Time Period | Representative Scaffolds | Key Advancements |
---|---|---|---|
First Generation | Late 1990s | Arylpropionamides, Quinolines | Proof of tissue selectivity concept |
Second Generation | Early 2000s | Tetrahydroquinolines, Benzimidazoles, Tricyclic indoles | Improved oral bioavailability |
Third Generation | Mid 2000s | Hydantoins (BMS-564929), Imidazolopyrazoles | Enhanced potency and selectivity |
The fundamental pharmacological promise of SARMs lies in their ability to circumvent key metabolic pathways that limit traditional androgens. Unlike testosterone, which undergoes 5α-reductase conversion to dihydrotestosterone (DHT) in androgen-responsive tissues (prostate, skin), SARMs are not substrates for this amplifying enzyme [9]. Additionally, SARMs lack the aromatization risk associated with testosterone, avoiding estrogenic side effects such as gynecomastia [5]. This unique combination of metabolic stability and tissue selectivity positioned SARMs as a revolutionary approach to androgen therapy [6].
BMS-564929 (molecular formula: C₁₄H₁₂ClN₃O₃; molecular weight: 305.72 g/mol) represents a pinnacle of third-generation SARM development [1] [4]. Synthesized by Bristol-Myers Squibb researchers in the mid-2000s, this hydantoin-derived compound was specifically engineered to address the potency and selectivity limitations of earlier SARMs [3] [7]. Its development emerged from structural optimization of nilutamide-derived analogs, culminating in a molecule with exceptional binding affinity for the androgen receptor (Ki = 2.11 ± 0.16 nM) and negligible interaction with other steroid receptors (estrogen, progesterone, glucocorticoid, mineralocorticoid) [8] [9].
The compound's chemical nomenclature—4-[(7R,7aS)-7-hydroxy-1,3-dioxo-hexahydro-1H-pyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile—reveals its intricate heterocyclic architecture [1] [4]. This structure features a chiral hydantoin core with defined stereochemistry at the 7-position [(7R,7aS) configuration], a critical determinant of its receptor binding specificity [3] [7]. The molecule's benzonitrile moiety and chloro-methyl substitution pattern contribute to its high AR affinity and resistance to metabolic degradation [1] [9].
Table 2: Key Physicochemical and Pharmacological Properties of BMS-564929
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₄H₁₂ClN₃O₃ | [1] [3] |
Molecular Weight | 305.72 g/mol | [1] [3] |
Androgen Receptor Binding (Ki) | 2.11 ± 0.16 nM | Competitive binding assay [8] |
Functional Potency (EC₅₀) | 0.44 nM | C2C12 transactivation assay [3] [8] |
Muscle vs. Prostate Selectivity | 160-fold | Rat levator ani/prostate model [4] [9] |
Preclinical characterization demonstrated unprecedented pharmacological potency. In castrated rat models—the gold standard for assessing androgen activity—BMS-564929 exhibited an ED₅₀ of 0.0009 mg/kg in the levator ani muscle (a sensitive indicator of anabolic activity), compared to 0.14 mg/kg in the prostate gland [4] [9]. This remarkable 160-fold tissue selectivity ratio represented a significant advancement over earlier SARMs, which typically achieved selectivity ratios below 30-fold [9]. When administered orally at 0.1 mg/kg, BMS-564929 produced 100% muscle stimulation, exceeding the effects observed with testosterone propionate while demonstrating only minimal prostate growth [4] [8].
The structural basis for this exceptional activity was illuminated through X-ray crystallographic studies of the BMS-564929-AR ligand binding domain (LBD) complex [3] [7]. These analyses revealed that the compound's R-configured hydroxy group forms critical hydrogen bonds with AR residue Asn705, while its carbonitrile group interacts with the hydrophobic pocket formed by Phe764, Leu704, and Met780 [3]. This precise orientation stabilizes a unique receptor conformation distinct from that induced by steroidal androgens, potentially explaining its tissue-selective transcriptional activity [7] [9].
The therapeutic impetus for BMS-564929's development focused primarily on age-related functional decline ("andropause"), characterized by decreased muscle mass, bone density, and libido [4]. Traditional testosterone replacement therapy effectively addresses these symptoms but carries risks of prostatic hyperplasia and uncontrolled erythrocytosis [5]. By selectively activating AR pathways in muscle and bone while minimizing prostate stimulation, BMS-564929 represented a potential paradigm shift in androgen therapy [4] [9]. Early clinical development progressed to Phase I trials for symptomatic treatment of andropause, though public results remain limited [1].
Beyond age-related decline, preclinical data suggested applications for BMS-564929 in cancer cachexia and osteoporosis [5]. In ovariectomized rat models (a standard osteoporosis model), BMS-564929 significantly increased trabecular bone mineral density and bone strength parameters at doses that produced minimal uterine stimulation [5] [9]. Similarly, in cancer cachexia models, it preserved lean body mass and muscle function without stimulating tumor growth [5]. These findings positioned BMS-564929 as a versatile candidate for multiple musculoskeletal disorders requiring tissue-selective anabolic support.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1